molecular formula C18H20N4O B12915685 Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl- CAS No. 61658-71-7

Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-

Cat. No.: B12915685
CAS No.: 61658-71-7
M. Wt: 308.4 g/mol
InChI Key: XPKARGZMBBLPTK-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylpiperazin-1-yl)-6-phenylisoxazolo[5,4-b]pyridine is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by the presence of a methyl group, a phenyl group, and a methylpiperazinyl group attached to the isoxazolo[5,4-b]pyridine core

Preparation Methods

The synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)-6-phenylisoxazolo[5,4-b]pyridine typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality product suitable for various applications .

Chemical Reactions Analysis

3-Methyl-4-(4-methylpiperazin-1-yl)-6-phenylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-Methyl-4-(4-methylpiperazin-1-yl)-6-phenylisoxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylpiperazin-1-yl)-6-phenylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-Methyl-4-(4-methylpiperazin-1-yl)-6-phenylisoxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:

Properties

CAS No.

61658-71-7

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

3-methyl-4-(4-methylpiperazin-1-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C18H20N4O/c1-13-17-16(22-10-8-21(2)9-11-22)12-15(19-18(17)23-20-13)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3

InChI Key

XPKARGZMBBLPTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)N4CCN(CC4)C

Origin of Product

United States

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